Cas no 32555-29-6 (3-(oxiran-2-ylmethoxy)propane-1,2-diol)

3-(oxiran-2-ylmethoxy)propane-1,2-diol structure
32555-29-6 structure
Product Name:3-(oxiran-2-ylmethoxy)propane-1,2-diol
CAS No:32555-29-6
MF:C6H12O4
MW:148.157082557678
CID:310821
PubChem ID:94434
Update Time:2025-04-19

3-(oxiran-2-ylmethoxy)propane-1,2-diol Chemical and Physical Properties

Names and Identifiers

    • 3-(oxiran-2-ylmethoxy)propane-1,2-diol
    • (2,3-Epoxypropoxy)propanediol
    • 1,2-Propanediol, 2(or 3)-(oxiranylmethoxy)-
    • SCHEMBL40586
    • DTXSID00954291
    • 3-[(Oxiran-2-yl)methoxy]propane-1,2-diol
    • EINECS 251-095-2
    • 1,2,3-PROPANETRIOLGLYCIDYLETHER
    • 32555-29-6
    • Inchi: 1S/C6H12O4/c7-1-5(8)2-9-3-6-4-10-6/h5-8H,1-4H2
    • InChI Key: RCXHRHWRRACBTK-UHFFFAOYSA-N
    • SMILES: O1CC1COCC(CO)O

Computed Properties

  • Exact Mass: 148.07356
  • Monoisotopic Mass: 148.073559
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 5
  • Complexity: 95.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.2
  • XLogP3: -1.5

Experimental Properties

  • Density: 1.27
  • Boiling Point: 323.7°Cat760mmHg
  • Flash Point: 149.6°C
  • Refractive Index: 1.498
  • PSA: 62.22
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